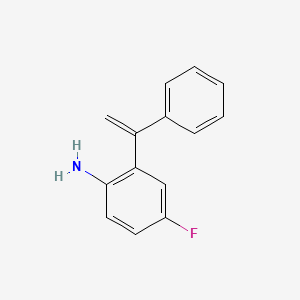
4-Fluoro-2-(1-phenylethenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(1-phenylethenyl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound is characterized by the presence of a fluoro group at the 4-position and a phenylethenyl group at the 2-position of the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-phenylethenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline, followed by further functionalization to introduce the phenylethenyl group . The process may be optimized for large-scale production by using efficient catalysts and reaction conditions that minimize by-products and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-2-(1-phenylethenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
4-Fluoro-2-(1-phenylethenyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes or as a precursor for biologically active molecules.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(1-phenylethenyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target, while the phenylethenyl group can influence its overall pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
4-Fluoroaniline: A simpler analog with only a fluoro group at the 4-position.
2-Phenylethenylaniline: Lacks the fluoro group but has the phenylethenyl group at the 2-position.
4-Fluoro-2-phenylaniline: Similar structure but with a phenyl group instead of a phenylethenyl group.
Uniqueness: 4-Fluoro-2-(1-phenylethenyl)aniline is unique due to the combination of both the fluoro and phenylethenyl groups, which can impart distinct chemical and biological properties. The fluoro group can enhance metabolic stability and binding interactions, while the phenylethenyl group can influence the compound’s reactivity and overall molecular conformation .
Propriétés
Formule moléculaire |
C14H12FN |
|---|---|
Poids moléculaire |
213.25 g/mol |
Nom IUPAC |
4-fluoro-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12FN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
Clé InChI |
KUMRRWSODNSHDV-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



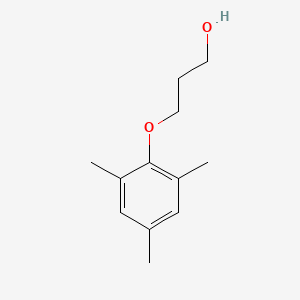
![1,7-dimethyl-3-pentyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14123909.png)

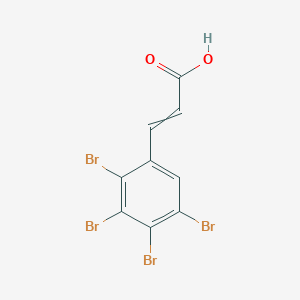

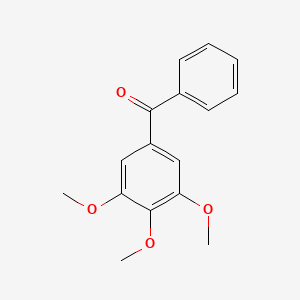
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/structure/B14123931.png)
![Tetrakis[(4-hydroxyphenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14123933.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14123935.png)
![Diethyl [2-(methylamino)phenyl]arsonite](/img/structure/B14123936.png)
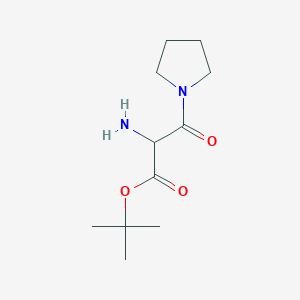
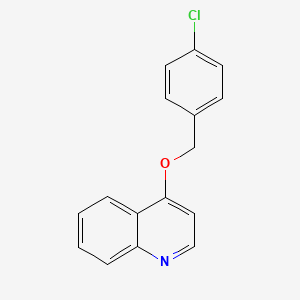
![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123946.png)
